1,3,5-Cyclohexanetriol 1,3,5-Cyclohexanetriol
Brand Name: Vulcanchem
CAS No.: 13314-30-2
VCID: VC20997984
InChI: InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
SMILES: C1C(CC(CC1O)O)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

1,3,5-Cyclohexanetriol

CAS No.: 13314-30-2

Cat. No.: VC20997984

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Cyclohexanetriol - 13314-30-2

Specification

CAS No. 13314-30-2
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name cyclohexane-1,3,5-triol
Standard InChI InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Standard InChI Key FSDSKERRNURGGO-UHFFFAOYSA-N
SMILES C1C(CC(CC1O)O)O
Canonical SMILES C1C(CC(CC1O)O)O

Introduction

Chemical Structure and Properties

1,3,5-Cyclohexanetriol is a cyclic polyol with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. The compound features three hydroxyl groups attached to a cyclohexane ring in a symmetric arrangement.

Physical Properties

The compound presents as a colorless crystalline solid with a sweet taste. It demonstrates high solubility in polar solvents including water, ethanol, and methanol. It remains stable at room temperature but undergoes decomposition at elevated temperatures, releasing toxic fumes.

Isomeric Forms

1,3,5-Cyclohexanetriol exists in multiple stereoisomeric configurations, primarily:

IsomerCAS NumberConfigurationCharacteristics
All-cis isomer50409-12-61α,3α,5αThree hydroxyl groups in equatorial positions
Mixed cis-trans2041-15-8VariousMixture of different stereoisomeric forms
The all-cis configuration represents the most symmetrical form, with all three hydroxyl groups in the equatorial positions of the cyclohexane ring.

Stereochemistry and Conformational Analysis

Stereochemical Considerations

The stereochemistry of 1,3,5-Cyclohexanetriol is critical to understanding its physical properties and reactivity patterns. The all-cis isomer (1α,3α,5α) presents a symmetrical structure with C3 symmetry, where all three hydroxyl groups occupy equatorial positions in the most stable chair conformation.

ConformationEnergy (kcal/mol)Hydroxyl Group PositionsRelative Stability
Chair (all-equatorial)0.0Three equatorial OH groupsMost stable
Chair (diaxial-equatorial)~3.5Two axial, one equatorialLess stable
Chair (all-axial)~5.0Three axial OH groupsLeast stable
These conformational preferences are primarily driven by the minimization of 1,3-diaxial interactions and the optimization of hydrogen bonding networks.

Synthesis Methods

Hydrogenation of Aromatic Precursors

One of the principal methods for synthesizing 1,3,5-Cyclohexanetriol involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically employs palladium on carbon (Pd/C) as a catalyst under controlled pressure and temperature conditions.

Synthetic MethodCatalystSolventYield (%)Purity (%)
Catalytic hydrogenation5% Pd/CEthanol70-85>95
Selective reductionRaney NiWater/Ethanol65-7590-95

Stereoselective Approaches

For stereocontrolled synthesis of specific isomers, researchers employ various stereoselective methods:

  • Epoxide ring-opening reactions utilizing chiral catalysts

  • Selective functionalization of meso-compounds

  • Diastereoselective reduction of triketone precursors
    These approaches allow researchers to target specific stereoisomers with enhanced selectivity, though they may introduce challenges in isomer purification.

Analytical Characterization Methods

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation of 1,3,5-Cyclohexanetriol isomers. The symmetric all-cis configuration produces distinctive spectral patterns:

Spectroscopic MethodKey CharacteristicsAnalytical Value
¹H-NMRSinglet for equivalent hydroxyl protons (δ 4.5-5.0 ppm)Structural confirmation
¹³C-NMRThree equivalent carbons bearing hydroxyl groupsSymmetry verification
2D NMR (COSY, HSQC)Coupling patterns mappingSpatial proximity confirmation

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques enable separation and quantification of 1,3,5-Cyclohexanetriol isomers. These methods are particularly valuable for assessing purity profiles and confirming molecular weight.

Biological Activity

Pharmacological Properties

Research indicates that 1,3,5-Cyclohexanetriol and its derivatives exhibit various biological activities that warrant further investigation:

Activity TypeMechanismPotential Applications
AntioxidantFree radical scavengingCellular protection from oxidative stress
Metal chelationCoordination complex formationHeavy metal detoxification
Sweetening agentInteraction with taste receptorsFood additive alternative

Scientific Research Applications

Materials Science

In materials science, 1,3,5-Cyclohexanetriol has demonstrated value in multiple applications:

Application AreaFunctionRelevant Properties
NanocompositesBuilding block for hybrid materialsEnhanced mechanical stability
Coordination polymersLigand for metal complexationStructural versatility
AdhesivesPolymer synthesis componentImproved adhesion properties

Environmental Science

The compound's ability to form coordination complexes with metal ions positions it as a potential agent for environmental remediation efforts. Research indicates applications in:

  • Heavy metal removal from contaminated water

  • Development of sensors for environmental pollutants

  • Creation of biodegradable materials with reduced environmental impact

Polymer Chemistry

In polymer chemistry, 1,3,5-Cyclohexanetriol serves as an initiator for synthesizing polycaprolactone polyols, which find applications in polyurethane production. Its trifunctional nature enables the creation of branched polymer architectures with tailored properties.

Analytical Applications

Sensing Technologies

Research has explored the incorporation of 1,3,5-Cyclohexanetriol into luminescent metal assemblies for optical sensing applications. These systems demonstrate potential for detecting various analytes, including:

Target AnalyteDetection MechanismSensitivity Range
Bisphenol A (BPA)Optical sensingLow concentration (ppb)
Heavy metalsCoordination-based fluorescenceVariable by metal
Volatile compoundsGas-liquid microextractionEnhanced selectivity

Chromatographic Applications

The compound has shown utility in analytical chemistry as a component in gas-liquid microextraction (GLME) techniques. These applications enhance the detection capabilities for volatile compounds in food science and environmental monitoring.

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